5-Amino-3-methyl-1,2-benzisothiazole
Overview
Description
5-Amino-3-methyl-1,2-benzisothiazole is a chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.23 . It is also known by other names such as 3-Methylbenzo[d]isothiazol-5-amine .
Molecular Structure Analysis
The molecular structure of 5-Amino-3-methyl-1,2-benzisothiazole consists of a benzisothiazole ring with an amino group at the 5th position and a methyl group at the 3rd position .Scientific Research Applications
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2-Methyl-(2H)-tetrazole-5-amino-saccharinate (2MTS)
- Application : This compound has been used in catalysis and chelant-based chemotherapy .
- Methods of Application : The compound was subjected to in situ narrowband UV-irradiation at different wavelengths, and reactions were followed by infrared spectroscopy .
- Results or Outcomes : The photodegradation of 2MTS was found to be 20 times slower than that of 2-methyl-(2H)-tetrazole-5-amine (2MT), revealing the photostabilizing effect of the saccharyl moiety .
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5-Aminotetrazole Derivatives
- Application : These derivatives have applications in coordination chemistry . They exhibit excellent coordination abilities through their four nitrogen atoms, acting either as multidentate ligands or as bridging building blocks in supramolecular assemblies .
- Methods of Application : The compounds were subjected to in situ narrowband UV-irradiation at different wavelengths. Reactions were followed by infrared spectroscopy, supported by B3LYP/6-311++G (d,p) calculations .
- Results or Outcomes : The photochemistry of monomeric 2MTS in solid argon (15 K) was compared with those of 2-methyl-(2H)-tetrazole-5-amine (2MT) and 1-methyl-(2H)-tetrazole-5-amine (1MT). Photodegradation of 2MTS was 20× slower, revealing the photostabilizing effect of the saccharyl moiety .
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Benzisothiazolinone (BIT)
- Application : BIT is widely used as a preservative and antimicrobial . It has a microbicide and a fungicide mode of action. It is used in emulsion paints, caulks, varnishes, adhesives, inks, photographic processing solutions, home cleaning and car care products, laundry detergents, stain removers and fabric softeners, industrial settings, agriculture in pesticide formulations, gas and oil drilling in muds and packer fluids preservation .
- Results or Outcomes : The outcomes of these applications would also depend on the specific use case. For example, in the case of preservatives, the outcome might be the prevention of microbial growth .
-
5-Aminotetrazole Derivatives
- Application : These derivatives have applications in coordination chemistry . They exhibit excellent coordination abilities through their four nitrogen atoms, acting either as multidentate ligands or as bridging building blocks in supramolecular assemblies .
- Methods of Application : The compounds were subjected to in situ narrowband UV-irradiation at different wavelengths. Reactions were followed by infrared spectroscopy, supported by B3LYP/6-311++G (d,p) calculations .
- Results or Outcomes : The photochemistry of monomeric 2MTS in solid argon (15 K) was compared with those of 2-methyl-(2H)-tetrazole-5-amine (2MT) and 1-methyl-(2H)-tetrazole-5-amine (1MT). Photodegradation of 2MTS was 20× slower, revealing the photostabilizing effect of the saccharyl moiety .
-
Benzisothiazolinone (BIT)
- Application : BIT is widely used as a preservative and antimicrobial . It has a microbicide and a fungicide mode of action. It is used in emulsion paints, caulks, varnishes, adhesives, inks, photographic processing solutions, home cleaning and car care products, laundry detergents, stain removers and fabric softeners, industrial settings, agriculture in pesticide formulations, gas and oil drilling in muds and packer fluids preservation .
- Results or Outcomes : The outcomes of these applications would also depend on the specific use case. For example, in the case of preservatives, the outcome might be the prevention of microbial growth .
Future Directions
Isothiazoles and benzisothiazoles have been extensively investigated due to their varied biological activities and potential as drug candidates for the treatment of various conditions . Therefore, future research may focus on further exploring the biological activities of 5-Amino-3-methyl-1,2-benzisothiazole and its potential applications in medicine.
properties
IUPAC Name |
3-methyl-1,2-benzothiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZFAGGNAKJNQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363544 | |
Record name | 5-Amino-3-methyl-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-methyl-1,2-benzisothiazole | |
CAS RN |
73437-03-3 | |
Record name | 5-Amino-3-methyl-1,2-benzisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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